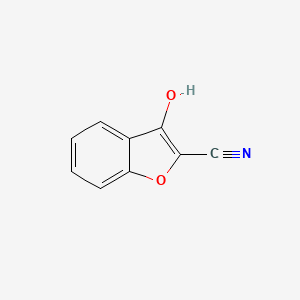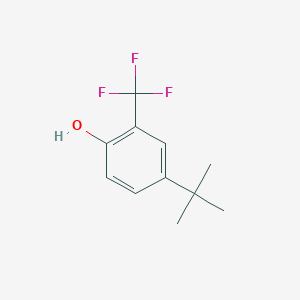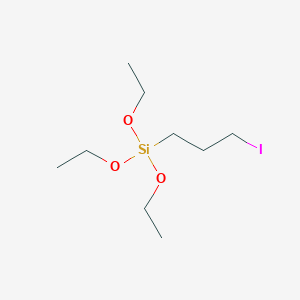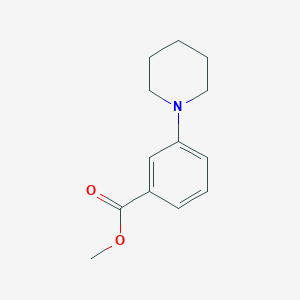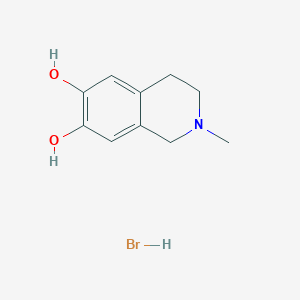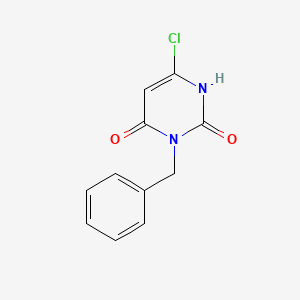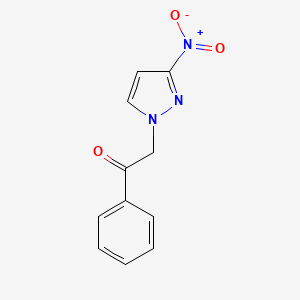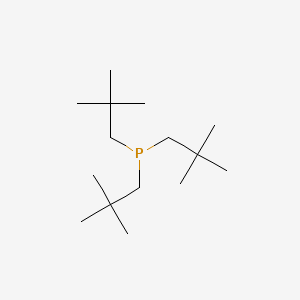
3-Methyltridecanoic acid
Übersicht
Beschreibung
3-Methyltridecanoic acid is a long-chain fatty acid . It has a molecular formula of C14H28O2 and a molecular weight of 228.37 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyltridecanoic acid includes a long carbon chain with a methyl group attached to the third carbon atom from the carboxyl end . The InChI representation of the molecule isInChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) . Physical And Chemical Properties Analysis
3-Methyltridecanoic acid has a molecular weight of 228.37 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 11 . The topological polar surface area is 37.3 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
3-Methyltridecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Antibacterial Activity
A study published in the Brazilian Journal of Microbiology has reported the antibacterial activity of tridecanoic acid methyl ester (TAME), which is present in 3-Methyltridecanoic acid . The compound was found to have significant extracellular leakage activity by disrupting cellular morphology in the Enterococcus faecalis MCC 2041 T and Salmonella enterica serovar Typhimurium MTCC 98 .
Synergistic Activity with Antibiotics
The same study also found that TAME has synergistic activity with ampicillin . This suggests that 3-Methyltridecanoic acid could potentially be used in combination with certain antibiotics to enhance their effectiveness.
Potential Treatment for Gastrointestinal Diseases
The ethnomedicinal aquatic herb Monochoria hastata (L.) Solms, which contains 3-Methyltridecanoic acid, is used to remedy several gastrointestinal diseases by various ethnic groups in India . This suggests potential applications of 3-Methyltridecanoic acid in the treatment of gastrointestinal diseases.
In Silico Molecular Docking
In silico molecular docking studies showed that TAME had a strong binding affinity to Escherichia coli DNA Gyrase B (PDB ID: 5l3j.pdb) protein and caused conformational changes . This suggests potential applications of 3-Methyltridecanoic acid in the development of new antibacterial drugs.
Cell-Rupturing Activity
The scanning electron microscopy (SEM) study shows a significant rupturing of E. coli and E. faecalis cells due to TAME induced autolysis . This cell-rupturing activity suggests potential applications of 3-Methyltridecanoic acid in the development of new antibacterial treatments.
Wirkmechanismus
Target of Action
3-Methyltridecanoic acid, also known as tridecanoic acid methyl ester (TAME), is a long-chain fatty acid . The primary targets of TAME are enteropathogenic Gram-positive and Gram-negative bacteria . These bacteria are often associated with gastrointestinal diseases .
Mode of Action
TAME interacts with its bacterial targets by disrupting their cellular morphology . This disruption leads to significant extracellular leakage activity . In silico molecular docking studies have shown that TAME has a strong binding affinity to the Escherichia coli DNA Gyrase B protein, causing conformational changes .
Biochemical Pathways
TAME is part of the class of organic compounds known as long-chain fatty acids . These fatty acids are built via de novo synthesis and elongation . The de novo fatty acid synthesis starts from the primer acetyl-CoA and the extender malonyl-CoA through a cyclic series of reactions catalyzed by fatty acid synthases .
Pharmacokinetics
As a long-chain fatty acid, it is expected to be very hydrophobic and practically insoluble in water . These properties could impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of TAME results in significant rupturing of bacterial cells due to induced autolysis . This leads to the death of the bacteria, thereby exerting its antibacterial effects .
Action Environment
The action, efficacy, and stability of TAME can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can have a synergistic effect, enhancing the antibacterial activity of TAME . .
Eigenschaften
IUPAC Name |
3-methyltridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-13(2)12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQRSJZNQFUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415548 | |
| Record name | Tridecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58054-74-3 | |
| Record name | Tridecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



